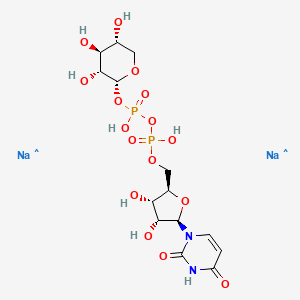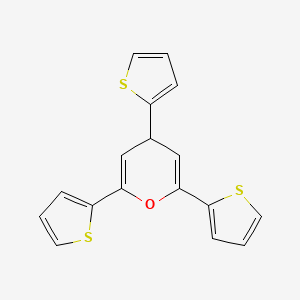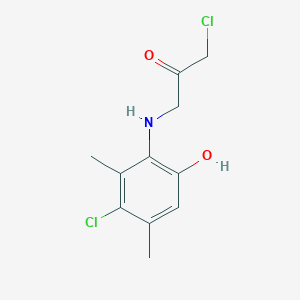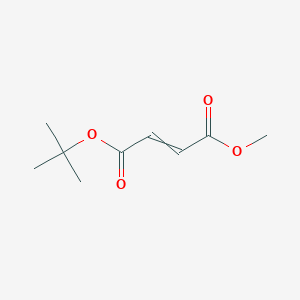![molecular formula C15H24N2O4 B12450583 (1R,2S)-2-{[2-(cyclohexylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12450583.png)
(1R,2S)-2-{[2-(cyclohexylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(N’-CYCLOHEXANECARBONYLHYDRAZINECARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that features a cyclohexane ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(N’-CYCLOHEXANECARBONYLHYDRAZINECARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions.
Introduction of the carbonyl groups: This step involves the addition of carbonyl groups to the cyclohexane ring, often through oxidation reactions.
Attachment of the hydrazinecarbonyl group: This step involves the reaction of hydrazine with a carbonyl compound to form the hydrazinecarbonyl group.
Final assembly: The final step involves the coupling of the cyclohexane ring with the hydrazinecarbonyl group under specific reaction conditions such as temperature, pressure, and the presence of catalysts.
Industrial Production Methods
In an industrial setting, the production of (1R,2S)-2-(N’-CYCLOHEXANECARBONYLHYDRAZINECARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID would involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the carbonyl groups may be further oxidized to carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydrazinecarbonyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C), platinum (Pt).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Researchers can use the compound to study the mechanisms of various organic reactions.
Biology
Biochemical studies: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine
Drug development:
Industry
Material science: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (1R,2S)-2-(N’-CYCLOHEXANECARBONYLHYDRAZINECARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler compound with a similar cyclohexane ring structure.
Hydrazine derivatives: Compounds containing the hydrazine functional group.
Uniqueness
(1R,2S)-2-(N’-CYCLOHEXANECARBONYLHYDRAZINECARBONYL)CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to the combination of its cyclohexane ring and multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H24N2O4 |
|---|---|
Molecular Weight |
296.36 g/mol |
IUPAC Name |
(1R,2S)-2-[(cyclohexanecarbonylamino)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H24N2O4/c18-13(10-6-2-1-3-7-10)16-17-14(19)11-8-4-5-9-12(11)15(20)21/h10-12H,1-9H2,(H,16,18)(H,17,19)(H,20,21)/t11-,12+/m0/s1 |
InChI Key |
JFCXSGMCMKCTIL-NWDGAFQWSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)NNC(=O)[C@H]2CCCC[C@H]2C(=O)O |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2CCCCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[3-Ethyl-2-methyl-4-(propan-2-yl)hexane-3,4-diyl]dibenzene](/img/structure/B12450515.png)
![3-(2-Hydroxyethyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12450523.png)
![6-Methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12450530.png)
![4-{2-[(2,5-dimethyl-1H-indol-3-yl)acetyl]hydrazinyl}-N-[(5-methylfuran-2-yl)methyl]-4-oxobutanamide](/img/structure/B12450531.png)

![2-butyl-3-{[3-(trifluoromethyl)phenyl]amino}-2,3,4,5,6,7-hexahydro-1H-isoindol-1-one](/img/structure/B12450541.png)

![4-methoxy-N'-[(3Z)-2-oxo-1-(2-phenylethyl)-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12450566.png)
![2-[2,6-Dichloro-4-(trifluoromethoxy)phenoxy]acetic acid](/img/structure/B12450571.png)
![ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12450572.png)

![5-{4-[(3-Hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B12450578.png)

![2-amino-7-methyl-4-(5-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12450582.png)
